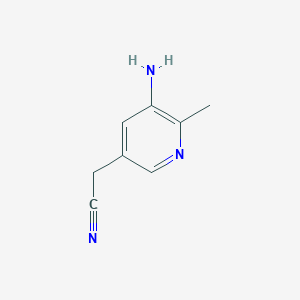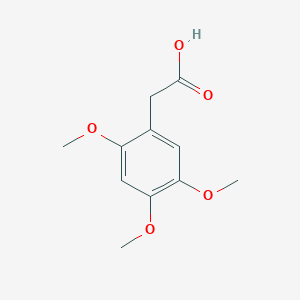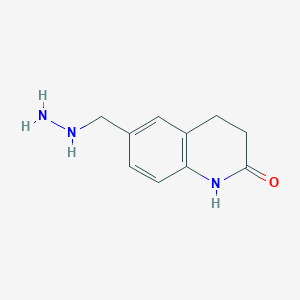
6-(Hydrazinylmethyl)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydrazinylmethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with a hydrazinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydrazinylmethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.
Introduction of the Hydrazinylmethyl Group: The hydrazinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Hydrazinylmethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
6-(Hydrazinylmethyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(Hydrazinylmethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinoline: Similar in structure but with an amino group instead of a hydrazinylmethyl group.
6-Methylquinoline: Features a methyl group at the 6-position instead of a hydrazinylmethyl group.
6-Hydroxyquinoline: Contains a hydroxyl group at the 6-position.
Uniqueness
6-(Hydrazinylmethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-(hydrazinylmethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H13N3O/c11-12-6-7-1-3-9-8(5-7)2-4-10(14)13-9/h1,3,5,12H,2,4,6,11H2,(H,13,14) |
InChI Key |
WHAYCDUUZPRIBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


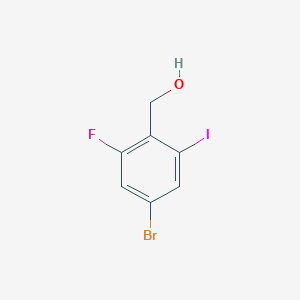

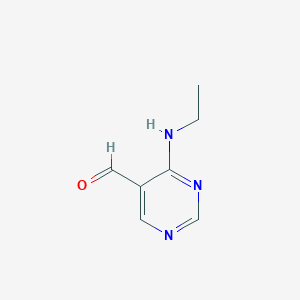

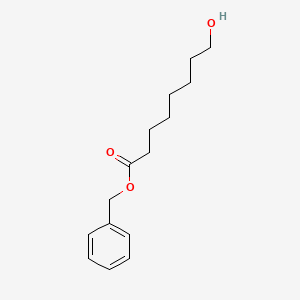
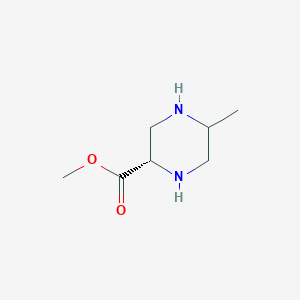
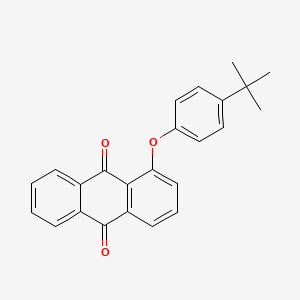
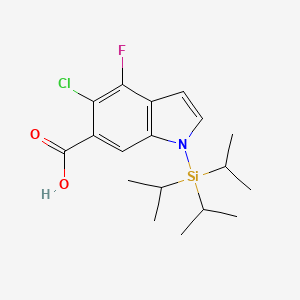

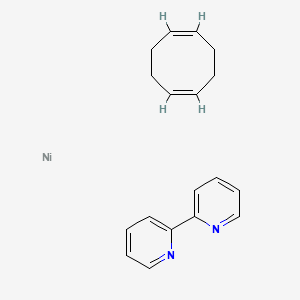
![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)
